molecular formula C8H5BrF4O B1444361 1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene CAS No. 939425-76-0

1-Bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene

Cat. No. B1444361
Key on ui cas rn: 939425-76-0
M. Wt: 273.02 g/mol
InChI Key: LVSYSRVUXFHORE-UHFFFAOYSA-N
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Patent
US07888376B2

Procedure details

To a 50 mL flask flushed with nitrogen, equipped with a stir bar and cooled in a water bath was added potassium tertbutoxide (1.2 g, 11 mmol, 95%). DMSO was added (4 mL) followed by addition of a solution of 2,2,2-trifluoroethanol (1.1 g, 11 mmol) in DMSO (1 mL). The water bath was removed and 1-bromo-3,5-difluorobenzene (1.1 mL, 9.5 mmol) was added and the reaction mixture stirred at room temperature for 1 h. An additional portion of 2,2,2-trifluoroethanol was added (1.1 g, 11 mmol) and the reaction mixture stirred for 14 h. Additional potassium tertbutoxide (0.24 g, 2.2 mmol, 95%) was added followed by addition of a further aliquot of 2,2,2-trifluoroethanol (0.44 g, 4.4 mmol) and the resulting turbid solution stirred for 2 h. Water was added (200 mL), and the aqueous phase extracted with ether (1×200 mL). The organic portion was then washed successively with water (2×200 mL) and saturated NaCl solution (2×200 mL), dried over Na2SO4, decanted and concentrated under reduced pressure yielding a crude yellow liquid (2.1 g). A portion of the crude product (1.3 g) was purified by distillation under reduced pressure at 80° C. yielding 1-bromo-3-fluoro-5-(2,2,2-trifluoroethoxy)benzene as a colorless oil (0.70 g, 35% yield). 1H NMR (CDCl3, 400 MHz): 7.05 ppm (d, 1H), 6.90 ppm (s, 1H), 6.55 ppm (d, 1H), 4.32 ppm (q, 2H).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.24 g
Type
reactant
Reaction Step Five
Quantity
0.44 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[F:7][C:8]([F:12])([F:11])[CH2:9][OH:10].[Br:13][C:14]1[CH:19]=[C:18](F)[CH:17]=[C:16]([F:21])[CH:15]=1.O>CS(C)=O>[Br:13][C:14]1[CH:19]=[C:18]([O:10][CH2:9][C:8]([F:12])([F:11])[F:7])[CH:17]=[C:16]([F:21])[CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
FC(CO)(F)F
Name
Quantity
1 mL
Type
solvent
Smiles
CS(=O)C
Step Three
Name
Quantity
1.1 mL
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)(F)F
Step Five
Name
Quantity
0.24 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Six
Name
Quantity
0.44 g
Type
reactant
Smiles
FC(CO)(F)F
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Eight
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 50 mL flask flushed with nitrogen
CUSTOM
Type
CUSTOM
Details
equipped with a stir bar
TEMPERATURE
Type
TEMPERATURE
Details
cooled in a water bath
CUSTOM
Type
CUSTOM
Details
The water bath was removed
STIRRING
Type
STIRRING
Details
the reaction mixture stirred for 14 h
Duration
14 h
STIRRING
Type
STIRRING
Details
the resulting turbid solution stirred for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ether (1×200 mL)
WASH
Type
WASH
Details
The organic portion was then washed successively with water (2×200 mL) and saturated NaCl solution (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
yielding a crude yellow liquid (2.1 g)
DISTILLATION
Type
DISTILLATION
Details
A portion of the crude product (1.3 g) was purified by distillation under reduced pressure at 80° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OCC(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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